2-Bromo-4-methoxy-1-methylbenzene
Overview
Description
Synthesis Analysis
- Synthesis from 4-Bromo-2-fluorotoluene : A method for synthesizing Methyl 4-Bromo-2-methoxybenzoate, closely related to 2-Bromo-4-methoxy-1-methylbenzene, involves bromination and hydrolysis of 4-bromo-2-fluorotoluene. This process yields a product with 99.8% purity, demonstrating a potential pathway for the synthesis of similar compounds (Chen Bing-he, 2008).
Molecular Structure Analysis
- Intermolecular Interactions : The molecular structure of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, a related compound, reveals weak intermolecular O→Br charge-transfer interactions, suggesting similar structural characteristics could be present in 2-Bromo-4-methoxy-1-methylbenzene (X. Liu et al., 2001).
Chemical Reactions and Properties
- Ring Opening of Epoxides : 2,6-Bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene acts as a catalyst in the ring opening of epoxides with elemental iodine and bromine, producing vicinal iodo alcohols and bromo alcohols under neutral and mild conditions. This indicates the compound's utility in facilitating specific chemical transformations (K. Niknam & Taibeh Nasehi, 2002).
Physical Properties Analysis
- Thermochemical Properties : Studies on methoxyphenols and dimethoxybenzenes provide insights into their thermochemical properties, including enthalpies of formation and vaporization. Such properties are critical for understanding the behavior of 2-Bromo-4-methoxy-1-methylbenzene under various conditions (M. Varfolomeev et al., 2010).
Chemical Properties Analysis
- Reactivity with Elemental Halogens : The presence of a methoxy group adjacent to a bromine in 2-Bromo-4-methoxy-1-methylbenzene suggests potential reactivity patterns, such as those observed in the bromination of methoxybenzyl alcohols, where the electronegativity of substituents affects the outcome of bromination reactions on aromatic nuclei (Munehiro Nakatani et al., 1984).
Scientific Research Applications
- Scientific Field : Chemistry, specifically Organic Synthesis .
- Summary of the Application : “2-Bromo-4-methoxy-1-methylbenzene” is used as a reagent in organic synthesis . It’s often used in the synthesis of more complex organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired product. For example, one procedure involved refluxing “2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetonitrile” in 25% NaOH/EtOH for 12 hours . Another procedure involved treating “2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid chloride” with dry EtOH at 0 °C .
- Results or Outcomes : The outcomes of these procedures are typically new organic compounds, which can be used in further reactions or for various applications in fields like pharmaceuticals, materials science, and more .
For example, it could be used in the synthesis of other organic compounds, which could then be used in various fields such as pharmaceuticals, materials science, and more . The methods of application and the results would depend on the specific reactions and procedures used .
For example, it could be used in the synthesis of other organic compounds, which could then be used in various fields such as pharmaceuticals, materials science, and more . The methods of application and the results would depend on the specific reactions and procedures used .
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
2-bromo-4-methoxy-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYVEDNIGXKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334305 | |
Record name | 3-Bromo-4-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-1-methylbenzene | |
CAS RN |
36942-56-0 | |
Record name | 3-Bromo-4-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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